6-Chloro-4-nitropyridine-2-sulfonyl chloride
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Overview
Description
6-Chloro-4-nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl2N2O4S and a molecular weight of 257.05 g/mol . It is a chlorinated pyridine derivative that features both nitro and sulfonyl chloride functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 6-Chloro-4-nitropyridine-2-sulfonyl chloride typically involves the chlorination of 4-nitropyridine-2-sulfonic acid. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure the selective formation of the desired product . Industrial production methods may involve continuous flow processes to enhance yield and purity while minimizing by-products.
Chemical Reactions Analysis
6-Chloro-4-nitropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Scientific Research Applications
6-Chloro-4-nitropyridine-2-sulfonyl chloride is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-4-nitropyridine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, which leads to the formation of various derivatives. The nitro group, being an electron-withdrawing group, further enhances the electrophilicity of the sulfonyl chloride group, facilitating these reactions .
Comparison with Similar Compounds
6-Chloro-4-nitropyridine-2-sulfonyl chloride can be compared with other chlorinated pyridine derivatives such as:
2-Chloro-4-nitropyridine: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
4-Chloro-2-nitropyridine: Similar structure but different positioning of the chlorine and nitro groups, leading to different reactivity patterns.
6-Chloro-2-nitropyridine-4-sulfonyl chloride: Positional isomer with similar reactivity but different steric and electronic properties
These comparisons highlight the unique reactivity and versatility of this compound in various chemical transformations.
Properties
Molecular Formula |
C5H2Cl2N2O4S |
---|---|
Molecular Weight |
257.05 g/mol |
IUPAC Name |
6-chloro-4-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2Cl2N2O4S/c6-4-1-3(9(10)11)2-5(8-4)14(7,12)13/h1-2H |
InChI Key |
GZTWXROZBJQSMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1S(=O)(=O)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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